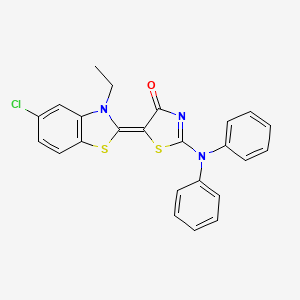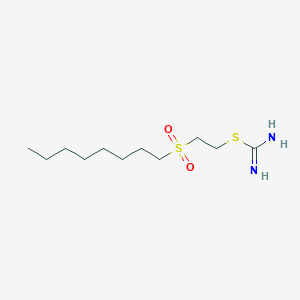
Isothiourea, 2-(2-octylsulfonyl)ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes an octane sulfonyl group and a methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the octane sulfonyl precursor. This precursor is then reacted with ethyl sulfanyl methanimidamide under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of {[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which {[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methanimidamide moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- {[2-(HEPTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE
- {[2-(NONANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE
- {[2-(DECANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE
Uniqueness
{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}METHANIMIDAMIDE is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H24N2O2S2 |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-octylsulfonylethyl carbamimidothioate |
InChI |
InChI=1S/C11H24N2O2S2/c1-2-3-4-5-6-7-9-17(14,15)10-8-16-11(12)13/h2-10H2,1H3,(H3,12,13) |
InChI Key |
SMJAISZBCJPDQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11515253.png)
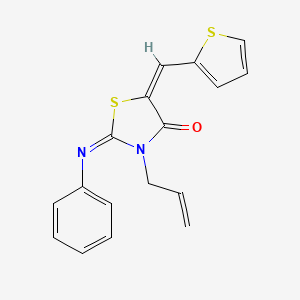
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11515257.png)
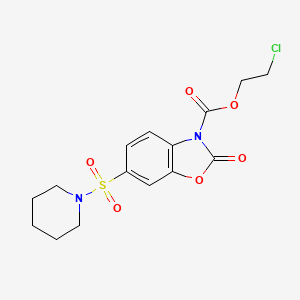
![ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11515277.png)
![1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11515278.png)
![4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11515279.png)
![2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide](/img/structure/B11515285.png)
![4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate](/img/structure/B11515286.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11515292.png)
acetonitrile](/img/structure/B11515293.png)
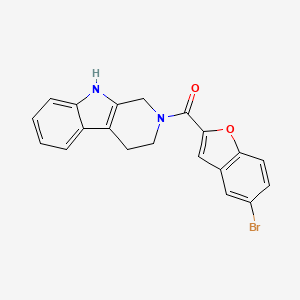
![1-[3-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11515312.png)
